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molecular formula C6H6FN3O B1268218 6-Fluoropyridine-2-carbohydrazide CAS No. 701-41-7

6-Fluoropyridine-2-carbohydrazide

Cat. No. B1268218
M. Wt: 155.13 g/mol
InChI Key: ZWWGWPLNTDADAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

5-Methyl-2-pyridinecarbohydrazide was prepared in a manner analogous to that described above for 6-fluoro-2-pyridinecarbohydrazide (I23) but using 5-methyl-2-pyridinecarboxylic acid (5-methylpicolinic acid, CAS [4434-13-3], commercially available e.g. from Allichem or Ryan Scientific) in the place of 6-fluoro-2-pyridinecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([C:8]([NH:10][NH2:11])=[O:9])[CH:5]=[CH:4][CH:3]=1.[CH3:12]C1C=CC(C(O)=O)=NC=1.FC1N=C(C(O)=O)C=CC=1>>[CH3:12][C:3]1[CH:4]=[CH:5][C:6]([C:8]([NH:10][NH2:11])=[O:9])=[N:7][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC(=N1)C(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=NC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=NC1)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC(=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=NC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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